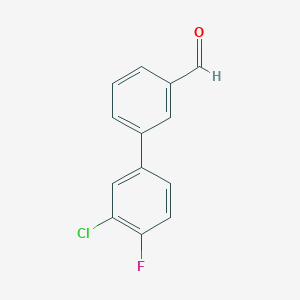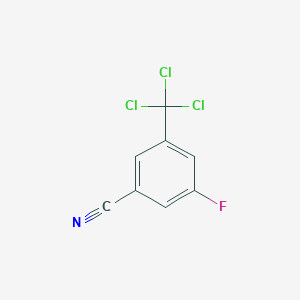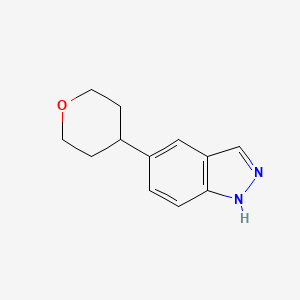
5-Phenylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
5-Phenylpyrrolidine-3-carboxylic acid is a chemical compound characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted with a phenyl group and a carboxylic acid group at the 3-position. This compound is of interest in various scientific research fields due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Transition-Metal Catalyzed Synthesis: This method involves the use of transition metals like palladium or nickel to facilitate the formation of the pyrrolidine ring. The reaction typically requires a suitable ligand and a base to promote the cyclization process.
Reductive Amination: This approach involves the reductive amination of an appropriate aldehyde or ketone with an amine, followed by cyclization to form the pyrrolidine ring.
Nucleophilic Cyclization: This method involves the cyclization of a suitable nucleophile with an electrophile to form the pyrrolidine ring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthetic routes using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The pyrrolidine ring can undergo reduction to form saturated analogs.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.
Substitution: Electrophiles like nitric acid (HNO3) or halogens (Br2, Cl2) are used under controlled conditions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Saturated pyrrolidines.
Substitution: Nitrophenyl or halophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenylpyrrolidine-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities, such as anti-Alzheimer, antihypoxic, anticancer, and analgesic effects.
Medicine: Explored for its therapeutic potential in treating various diseases, including hepatitis C.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which 5-Phenylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can interact with various receptors and enzymes, modulating biological processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound's binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-3-carboxylic acid: A related compound without the phenyl group.
5-Phenylpyrrolidone: A compound with a similar structure but different functional groups.
5-Phenyl-1,3-oxazolidin-2-one: A compound with a different heterocyclic ring system.
Uniqueness: 5-Phenylpyrrolidine-3-carboxylic acid is unique due to its combination of the pyrrolidine ring and the phenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
5-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLFKBOSDHKUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696212 | |
| Record name | 5-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-08-9 | |
| Record name | 5-Phenyl-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9-Bromo-2,3,5,6,13,13a-hexahydro-1H-benzo[4,5]imidazo[1,2-d]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1503919.png)


![N-[(2,5-Dihydroxyphenyl)-(3-nitrophenyl)-methyl]-acetamide](/img/structure/B1503925.png)

